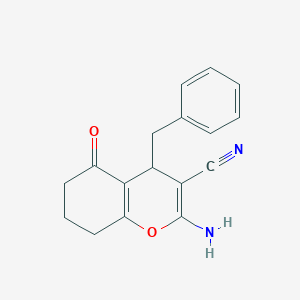

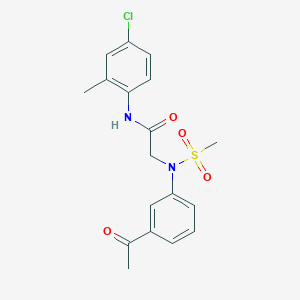

2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and related compounds has been explored through various methods. One approach involves organocatalyzed synthesis using cinchona alkaloid-derived thiourea catalysts, achieving moderate enantiomeric excess through a tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles (Ding & Zhao, 2010). Other methods include multicomponent reactions under microwave irradiation and the use of environmentally benign catalysts, highlighting the versatility and efficiency of synthetic strategies for these compounds (Tu et al., 2002).

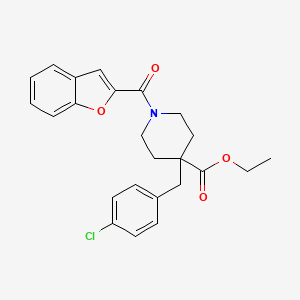

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the molecular structure of 2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives. These studies reveal that the compounds often crystallize in monoclinic or triclinic space groups, with the pyran ring exhibiting deviations from planarity and adopting conformations such as boat or sofa (Sharma et al., 2015). Such structural insights are crucial for understanding the compound's reactivity and potential interactions in biological systems.

Chemical Reactions and Properties

2-Amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. The molecule's reactivity is demonstrated through organocatalyzed enantioselective synthesis, highlighting its utility in producing chiral compounds with potential pharmaceutical applications (Gao & Du, 2012). Furthermore, the compound's ability to undergo multicomponent reactions underscores its versatility in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in synthesis and pharmaceutical formulation. While specific data on these properties are less commonly reported, the crystalline structure analysis provides valuable insights into the compound's solid-state characteristics, which are closely related to its physical behavior (Sharma et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards nucleophiles and electrophiles, are pivotal for its utility in synthetic pathways. Its participation in multicomponent reactions and organocatalytic processes demonstrates the compound's versatility and potential as a building block for more complex molecules (Gao & Du, 2012). The presence of functional groups such as the nitrile and amino groups further enhances its reactivity, making it a valuable compound in organic synthesis and drug discovery efforts.

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4-benzyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c18-10-13-12(9-11-5-2-1-3-6-11)16-14(20)7-4-8-15(16)21-17(13)19/h1-3,5-6,12H,4,7-9,19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWLATNBIZZMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)CC3=CC=CC=C3)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385942 |

Source

|

| Record name | SMR000015444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

CAS RN |

5490-57-3 |

Source

|

| Record name | SMR000015444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)

![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)

![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)

![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)